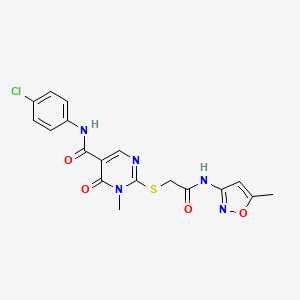

![molecular formula C17H18N6O3 B2599764 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034505-08-1](/img/structure/B2599764.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

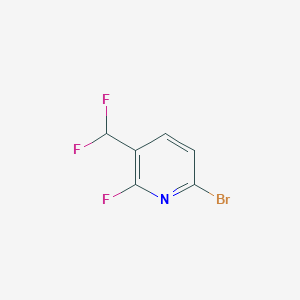

This compound is a complex organic molecule that contains several functional groups. It includes a pyrido[2,3-d]pyrimidin-3(4H)-yl group, an indazole group, and a carboxamide group. These groups are common in many pharmaceutical compounds and could potentially have a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of multiple ring structures would likely result in a rigid, planar molecule. The electron-donating and withdrawing properties of the different groups would also influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .Scientific Research Applications

Anticancer and Anti-inflammatory Properties

- A study by Rahmouni et al. (2016) explored a series of pyrazolopyrimidines derivatives, which showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating potential anticancer applications. Additionally, these compounds exhibited 5-lipoxygenase inhibition activities, which could be relevant for anti-inflammatory purposes (Rahmouni et al., 2016).

Antimicrobial Activity

- Kostenko et al. (2008) synthesized a series of pyridothienopyrimidinones, which demonstrated notable antistaphylococcal activity. This suggests the compound's potential in addressing bacterial infections, especially those caused by Staphylococcus species (Kostenko et al., 2008).

Antitumor and Antimicrobial Applications

- Riyadh (2011) reported the synthesis of novel N-arylpyrazole-containing enaminones, which led to the creation of pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, indicating their potential in cancer treatment. Moreover, some of these compounds showed antimicrobial activity, broadening their possible applications (Riyadh, 2011).

Heterocyclic System Formation

- Śladowska et al. (1997) worked on ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates, leading to the formation of new heterocyclic systems. These findings are significant for pharmaceutical research, as heterocyclic compounds are a key component in many drugs (Śladowska et al., 1997).

Rho Kinase Inhibition

- Yao et al. (2018) designed and synthesized novel 1-substituted-(1H-indazol5-yl)tetrahydro pyrimidin-2(1H)-one derivatives as Rho kinase inhibitors. These compounds showed good activities against ROCK I and had vasorelaxant activity in rat basilar artery ring, suggesting potential applications in cardiovascular diseases (Yao et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c24-15(13-10-4-1-2-6-12(10)21-22-13)19-8-9-23-16(25)11-5-3-7-18-14(11)20-17(23)26/h3,5,7H,1-2,4,6,8-9H2,(H,19,24)(H,21,22)(H,18,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHZZXDBISNTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methoxypropyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2599682.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2599683.png)

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)

![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2599694.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)